molecular formula C12H4BrF5O3S B1304114 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate CAS No. 848649-38-7

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate

Cat. No. B1304114
M. Wt: 403.12 g/mol
InChI Key: IONOZWRFKSEFLN-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate is a compound that can be inferred to have a pentafluorophenyl group attached to a 4-bromobenzenesulfonate moiety. While the specific compound is not directly discussed in the provided papers, related compounds and their reactivity can provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related sulfur perfluorophenyl compounds has been achieved using a novel pentafluorobenzenesulfonyl hypervalent iodonium ylide, which allows for the introduction of C6F5S or C6F5SO2 units into various molecules . This method could potentially be adapted for the synthesis of 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate can be complex due to the presence of bulky substituents and the influence of fluorine atoms. For instance, the molecular structures of bis(phosphoryl)benzene derivatives have been investigated using X-ray crystallography, revealing large bond angles around phosphorus atoms due to steric hindrance . Such structural analyses are crucial for understanding the reactivity and physical properties of the compound .

Chemical Reactions Analysis

Compounds containing pentafluorophenyl groups are known to participate in various chemical reactions. For example, diarylammonium pentafluorobenzenesulfonates have been shown to promote dehydration reactions effectively, with the local hydrophobic environment in aggregated ion pairs possibly contributing to their high catalytic activity . Similarly, 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate might be expected to engage in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing bromo and sulfonate groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by their high stability and reactivity towards nucleophiles due to the strong electron-withdrawing effect of the fluorine atoms. For example, the addition reactions of pentafluorothiophenol and pentafluorobenzenesulfenyl chloride with various unsaturated systems have been examined, leading to the formation of new compounds with reported physical properties and spectroscopic data . These properties are likely to be relevant to 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate as well.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Derivatives Preparation : New 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of certain chloro-nitrobenzenes were prepared, highlighting the activation of halogen substituents towards nucleophilic attack due to the introduction of fluorine-containing substituents (Sipyagin et al., 2004).
  • Nucleophilic Substitution Reactions : The pentafluorophenylation of various aromatic compounds has been described, demonstrating the electrophilic character of pentafluorophenyl radicals (Oldham et al., 1971).

Applications in Material Science and Catalysis

  • Polynorbornene Ionomers : Synthesis of N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide monomers and their copolymerization led to the creation of polynorbornene ionomers with fluorinated pendant benzenesulfonate groups, indicating potential in ionic transport and membrane applications (Santiago et al., 2011).

Advanced Organic Synthesis

  • Aromatic Fluorination : The synthesis of oligomers from the nucleophilic substitution of para-fluorine in certain ethene derivatives with hexafluorobenzene illustrates advanced routes to fluorinated aromatic compounds, hinting at applications in electronic materials (Brooke and Mawson, 1990).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrF5O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONOZWRFKSEFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382356
Record name Pentafluorophenyl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate

CAS RN

848649-38-7
Record name Pentafluorophenyl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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